![molecular formula C21H24N2O5 B11147468 3,4,5-trimethoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide](/img/structure/B11147468.png)
3,4,5-trimethoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide is a complex organic compound with a unique structure that includes both indole and benzamide moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction, where the indole derivative reacts with 3,4,5-trimethoxybenzoic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Methoxyethyl Substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid derivatives.
Reduction: Formation of 3,4,5-trimethoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4,5-trimethoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound can influence signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(2-methoxyethyl)benzamide
- 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide
- 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide
Uniqueness
3,4,5-trimethoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide is unique due to its combination of indole and benzamide moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
3,4,5-trimethoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological mechanisms, and pharmacological effects based on various studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Benzamide Core : The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride.
- Amidation Reaction : The acid chloride is reacted with 1-(2-methoxyethyl)-1H-indole in the presence of a base like triethylamine to form the desired benzamide.
This synthetic route has been optimized for yield and purity in laboratory settings.
The compound's biological activity is primarily attributed to its ability to inhibit tubulin polymerization. This inhibition disrupts microtubule dynamics, which is crucial for cell division and can lead to apoptosis in cancer cells. The trimethoxyphenyl group enhances this effect by increasing the compound's affinity for tubulin binding sites .
Antitumor Effects
Several studies have evaluated the antitumor potential of this compound:
- Cytotoxicity Assays : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the compound exhibited an IC50 value of approximately 5.4 nM against SH-SY5Y neuroblastoma cells .
- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with this compound leads to G1 phase cell cycle arrest and induces apoptosis in cancer cells .
Case Studies
A notable study involved the administration of the compound in vivo using mouse models of cancer. The results showed substantial tumor growth inhibition compared to control groups, highlighting its potential as an effective therapeutic agent .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:
Compound Name | IC50 (nM) | Mechanism of Action | Notes |
---|---|---|---|
This compound | 5.4 | Tubulin polymerization inhibition | Effective against SH-SY5Y cells |
Compound A | 20.47 | Apoptosis induction | Effective against MGC-803 cells |
Compound B | 43.42 | Cell cycle arrest | Effective against MCF-7 cells |
Properties
Molecular Formula |
C21H24N2O5 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[1-(2-methoxyethyl)indol-4-yl]benzamide |
InChI |
InChI=1S/C21H24N2O5/c1-25-11-10-23-9-8-15-16(6-5-7-17(15)23)22-21(24)14-12-18(26-2)20(28-4)19(13-14)27-3/h5-9,12-13H,10-11H2,1-4H3,(H,22,24) |
InChI Key |
BFUADXFYSZGFHA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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